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Compound of Interest

Compound Name: 3-Bromo-1,10-phenanthroline

Cat. No.: B1279025 Get Quote

This guide provides a detailed spectroscopic comparison of the key compound 3-Bromo-1,10-
phenanthroline with its foundational precursor, 1,10-phenanthroline, and two common

intermediates in its synthetic pathways: 1,10-phenanthroline-5,6-dione and 5-Nitro-1,10-

phenanthroline. This document is intended for researchers, scientists, and professionals in

drug development, offering a comprehensive resource with supporting experimental data and

protocols to aid in the identification, characterization, and utilization of these compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, Mass

Spectrometry, and UV-Vis spectroscopy for 3-Bromo-1,10-phenanthroline and its precursors.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Solvents for NMR data are typically CDCl₃ or DMSO-d₆. Refer to specific experimental

protocols for details.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
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Table 3: FTIR Spectroscopic Data (cm⁻¹)
Compound ν(C=N) ν(C=C)

Aromatic C-H
Stretch

Other Key
Bands

1,10-

Phenanthroline
~1586 ~1615, 1500 ~3050 Ring vibrations

1,10-

Phenanthroline-

5,6-dione

~1575 ~1561 ~3061 ν(C=O) ~1685

5-Nitro-1,10-

phenanthroline
~1591 ~1620 ~3079

ν(NO₂) ~1530

(asym), ~1350

(sym)

3-Bromo-1,10-

phenanthroline
~1580 ~1600 ~3055

ν(C-Br) ~600-

500

Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular
Formula

Molecular
Weight

[M]+ or [M+H]+
Key
Fragmentation
Peaks

1,10-

Phenanthroline
C₁₂H₈N₂ 180.21 180 154, 127

1,10-

Phenanthroline-

5,6-dione

C₁₂H₆N₂O₂ 210.19 211 183, 155, 128

5-Nitro-1,10-

phenanthroline
C₁₂H₇N₃O₂ 225.20 225 195, 179, 167

3-Bromo-1,10-

phenanthroline
C₁₂H₇BrN₂ 259.10

259/261 (isotope

pattern)
180, 153
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Table 5: UV-Vis Spectroscopic Data (nm)
Compound Solvent λmax (π→π) λmax (n→π)

1,10-Phenanthroline Ethanol ~228, 265 ~290

1,10-Phenanthroline-

5,6-dione
Methanol ~230, 280 ~310, 430

5-Nitro-1,10-

phenanthroline
Ethanol ~235, 275 ~330

3-Bromo-1,10-

phenanthroline
Methanol ~232, 270 ~295

Synthetic Pathway
The synthesis of 3-Bromo-1,10-phenanthroline typically proceeds from 1,10-phenanthroline.

The introduction of other functional groups, such as nitro or dione moieties, can be

intermediate steps for further derivatization, although direct bromination is also common.

Precursors

Product

1,10-Phenanthroline
1,10-Phenanthroline-5,6-dione

Oxidation
(e.g., HNO₃/H₂SO₄)

5-Nitro-1,10-phenanthroline
Nitration

(e.g., HNO₃/H₂SO₄)

3-Bromo-1,10-phenanthroline

Direct Bromination
(e.g., Br₂, S₂Cl₂)
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Click to download full resolution via product page

Caption: Synthetic routes to 3-Bromo-1,10-phenanthroline from its primary precursor and

common intermediates.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL

of a deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

¹H NMR Acquisition: Proton spectra were acquired with a 30° pulse angle, a relaxation delay

of 1-2 seconds, and a spectral width of 12-16 ppm. A sufficient number of scans were

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon spectra were acquired with proton decoupling. A spectral width

of 200-250 ppm, a 45-60° pulse angle, and a relaxation delay of 2-5 seconds were typically

used. A larger number of scans was required compared to ¹H NMR to achieve adequate

signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet

was then placed in the sample holder, and the spectrum was recorded over a range of 4000-

400 cm⁻¹. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution was further

diluted and infused directly into the source. For EI, a small amount of the solid or a

concentrated solution was introduced via a direct insertion probe.

Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z)

range appropriate for the expected molecular weight of the compound and its fragments.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent

(e.g., ethanol, methanol). This stock solution was then diluted to a concentration that resulted

in an absorbance reading between 0.1 and 1.0 at the λmax.

Acquisition: A baseline was recorded using a cuvette containing the pure solvent. The

sample solution was then placed in the sample beam path, and the absorbance was

measured over a wavelength range of 200-800 nm.

To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Bromo-1,10-
phenanthroline and Its Precursors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279025#spectroscopic-comparison-of-3-bromo-1-
10-phenanthroline-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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